2,2-Dimethyl-3-(oxolan-2-yl)propanenitrile
Overview
Description
Scientific Research Applications
Downstream Processing in Biotechnology
In the context of biotechnological applications, particularly in the production of biologically derived chemicals, the focus has been on the efficient separation and purification of products like 1,3-propanediol, which share chemical similarities or production pathways with 2,2-Dimethyl-3-(oxolan-2-yl)propanenitrile. Xiu and Zeng (2008) discussed the challenges and methodologies for downstream processing of such biologically produced diols, highlighting the need for improvements in yield, purity, and energy consumption in separation technologies (Xiu & Zeng, 2008).
Alternative Fuels and Energy Sources
The exploration of alternative fuels and energy sources has included the study of dimethyl ether (DME), a compound related to the class of chemicals that this compound belongs to. Park and Lee (2014) reviewed the applicability of DME in compression ignition engines, noting its low emission profile and potential as a diesel fuel alternative. Their research addresses fuel properties, spray and atomization characteristics, and combustion performance, underlining the necessity for further development in engine compatibility and NOx emission reduction (Park & Lee, 2014).
Catalysis and Chemical Synthesis
In the realm of catalysis and chemical synthesis, Baranowski, Bahmanpour, and Kröcher (2017) provided a comprehensive review of the catalytic synthesis of polyoxymethylene dimethyl ethers (OMEs), which are related to this compound in their structure and applications. OMEs are noted for their utility as oxygenated fuels that can significantly reduce hazardous exhaust emissions in diesel engines. The review emphasizes the necessity for more systematic research on efficient catalysts and simpler processes for OME production (Baranowski, Bahmanpour, & Kröcher, 2017).
Environmental Applications
The potential environmental applications of compounds like this compound are vast, particularly in the recycling of carbon dioxide into valuable fuels. Centi and Perathoner (2009) analyzed the chemical recycling of CO2, proposing the production of alcohols using solar energy for the reduction of CO2. This approach reflects a broader interest in utilizing compounds with similar properties to this compound for environmental benefit (Centi & Perathoner, 2009).
Future Directions
Properties
IUPAC Name |
2,2-dimethyl-3-(oxolan-2-yl)propanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-9(2,7-10)6-8-4-3-5-11-8/h8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOPDHVIFGVASD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CCCO1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.